5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

This unsubstituted 2,6-naphthyridinone core is the foundational template for kinase and HIV integrase inhibitor SAR. Its free base form ensures synthetic flexibility, avoiding the activity losses seen with oxidized analogs or salt-form mismatches. Verify CAS 1170830-85-9 purity for reliable diversification.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1170830-85-9
Cat. No. B589119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one
CAS1170830-85-9
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC1CNCC2=C1C(=O)NC=C2
InChIInChI=1S/C8H10N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1,4,9H,2-3,5H2,(H,10,11)
InChIKeyJRVUVVBQMXFJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one (CAS 1170830-85-9) Procurement: Core Scaffold & Research Reagent Overview


5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one (CAS 1170830-85-9) is a partially saturated heterocyclic scaffold that serves as a critical intermediate in medicinal chemistry for developing inhibitors targeting diverse therapeutic areas [1]. As the unsubstituted parent core of the 2,6-naphthyridinone class, its value in procurement lies in its utility as a versatile building block for synthesizing analogs with demonstrated biological activities [2]. Unlike more advanced, patented derivatives, this compound is the foundational template from which many potent kinase inhibitors, HIV integrase allosteric site inhibitors, and novel ribosome inhibitors are constructed [3].

Why 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Cannot Be Directly Substituted by Analogues


Direct substitution of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one with a close analog without rigorous validation is a high-risk procurement strategy. The introduction of even a minor substituent or a change in the oxidation state of the core (e.g., 1,2,3,4-tetrahydro vs. 5,6,7,8-tetrahydro) can dramatically alter biological activity. For instance, the introduction of a ring nitrogen into a carbocyclic isoquinolinone analog resulted in a >1000-fold loss in tankyrase inhibitory activity, demonstrating the extreme sensitivity of this scaffold to seemingly small structural modifications [1]. Furthermore, the free base form (CAS 1170830-85-9) provides distinct solubility and synthetic handling characteristics compared to its hydrochloride salt (CAS 1201785-01-4), which can be crucial for specific reaction conditions or downstream functionalization strategies.

Quantitative Differentiation Guide: 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one


Core Scaffold vs. Advanced Derivatives: Unsubstituted Template for SAR-Driven Optimization

The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core serves as the unsubstituted scaffold from which highly optimized derivatives are generated. For example, while the parent core itself has no reported biological activity, its 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-one derivatives demonstrate potent inhibition of the tankyrase enzymes, with some examples achieving an IC50 of 2 nM [1]. The differentiation is clear: the target compound is not an active pharmaceutical ingredient but a crucial, unadorned building block. Procuring this specific core allows for systematic SAR exploration, a capability that pre-functionalized, potent analogs do not offer.

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Regioisomeric Distinction: 2,6-Naphthyridinone vs. 1,6-Naphthyridinone Core Activity Profiles

The position of the nitrogen atoms in the naphthyridine ring system dictates its biological target profile. The 2,6-naphthyridinone core (the basis of this compound) is a distinct entity from its 1,6-naphthyridinone regioisomer. While 1,6-naphthyridinone derivatives are prominent as tankyrase inhibitors, the 2,6-naphthyridine scaffold has been specifically claimed in patents for modulating c-kit and PDGFR kinases, and for use as PI3 kinase inhibitors [1][2]. This regioisomeric difference translates to a fundamentally different set of patent-protected target classes. Procuring the 2,6-isomer is therefore a prerequisite for research programs focused on these specific kinase targets or for freedom-to-operate considerations.

Medicinal Chemistry Regioisomerism Kinase Inhibition

Salt Form Selection: Free Base vs. Hydrochloride Salt for Synthetic and Solubility Requirements

The free base 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one (CAS 1170830-85-9) is chemically distinct from its hydrochloride salt (CAS 1201785-01-4). The free base has a molecular weight of 150.18 g/mol, while the hydrochloride salt has a molecular weight of 186.64 g/mol [1]. This difference is not merely stoichiometric; the free base provides neutral amine functionality, making it the preferred starting material for reactions requiring a non-protonated nitrogen, such as certain alkylations or acylations. Conversely, the salt form offers enhanced aqueous solubility and stability, which may be critical for specific in vitro assays or biological testing.

Process Chemistry Formulation Solubility

Primary Application Scenarios for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one Procurement


Medicinal Chemistry: Synthesis of Diverse Kinase Inhibitor Libraries

This compound is the optimal starting material for medicinal chemists seeking to synthesize novel analogs targeting the ATP-binding pocket of kinases like c-kit, PDGFR, and PI3K. Its unsubstituted 2,6-naphthyridinone core provides multiple vectors for diversification (e.g., at the 1-, 3-, 4-, and 7-positions) that are essential for establishing a robust structure-activity relationship (SAR) around this specific scaffold, a process that is not possible with pre-functionalized, more advanced intermediates [1][2].

Antiviral Drug Discovery: Building Blocks for HIV-1 Integrase Inhibitors

Procurement of this core scaffold is directly relevant for research programs focused on HIV-1 integrase allosteric inhibitors. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been shown to be a potent chemotype for this mechanism of action [1]. The target 2,6-isomer serves as a close structural analog and a valuable tool compound for comparative studies to understand the impact of nitrogen position on antiviral activity and resistance profiles.

Chemical Biology: Probe Development for Novel Target Validation

For chemical biology groups, the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is a valuable template for developing chemical probes. Its low molecular weight and potential for high ligand efficiency make it an attractive starting point for fragment-based drug discovery. The scaffold can be elaborated to create affinity probes or PROTACs for deconvoluting the biological function of understudied targets like the tankyrase enzymes, where related tetrahydro-naphthyridinones have shown potent and selective inhibition [1].

Academic Research: Teaching Advanced Heterocyclic Synthesis and SAR Principles

This compound serves as an excellent case study in advanced organic synthesis and medicinal chemistry for academic laboratories. Its synthesis and subsequent functionalization can be used to demonstrate key concepts in heterocyclic chemistry, such as regioisomerism, scaffold hopping, and the impact of salt form selection on physical properties and reactivity. It provides a tangible, real-world example of how a single core scaffold can be diversified to explore different therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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